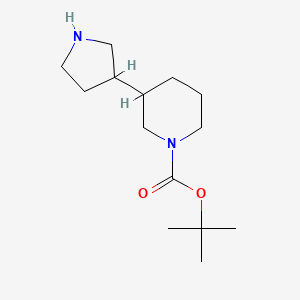
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
Descripción general
Descripción
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole, or 5-FIPO, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing an oxazole ring with a fluorine and an iodine atom attached to the ring. The compound has been studied for its potential applications in organic synthesis and for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is involved in various chemical reactions and synthetic processes. For instance, 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from similar compounds, demonstrate a capability for rearrangements, particularly a 1,3 shift of a benzyl group. This is a key step in a new route toward α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, indicating that such oxazoles can serve as synthetic equivalents for specific amino acid derivatives (Burger et al., 2006). Similarly, the fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles using electrochemistry showcases the potential of using such compounds in sustainable synthesis processes, offering green alternatives to conventional methods (Herszman et al., 2019).
Photophysical Properties
The study of new fluorescent oxazol-5-one fluorophores demonstrates the utility of oxazole derivatives in understanding photophysical properties. These derivatives, including ones similar to this compound, exhibit distinct absorption and fluorescence characteristics, which are valuable for studying solvent polarity effects and intramolecular charge transfer interactions (Ozturk Urut et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
The mode of action of “5-(4-Fluoro-3-iodophenyl)-1,3-oxazole” is not directly available from the search results. The compound likely interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and their consequences would depend on the specific targets of the compound .
Biochemical Pathways
The downstream effects of these interactions would depend on the specific targets and the role of these targets in cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Result of Action
These effects would be determined by the specific targets of the compound and the changes induced by its interaction with these targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Análisis Bioquímico
Biochemical Properties
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels within cells . The interaction between this compound and phosphodiesterases can lead to the inhibition of enzyme activity, thereby affecting the levels of cyclic nucleotides and influencing various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides . By modulating the activity of phosphodiesterases, this compound can alter the levels of cyclic AMP and cyclic GMP, which are critical secondary messengers in cell signaling. Additionally, this compound can impact gene expression and cellular metabolism by affecting the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s fluorine and iodine atoms play a crucial role in its binding affinity and specificity. For instance, the fluorine atom can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding . These interactions can lead to the inhibition or activation of enzyme activity, ultimately influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher dosages, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of cyclic nucleotides . Additionally, this compound can affect metabolite levels by altering the expression of genes encoding metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, binding to transport proteins can facilitate the movement of this compound across cell membranes, while interactions with intracellular proteins can affect its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through the recognition of targeting sequences by cellular machinery . Additionally, post-translational modifications such as phosphorylation can influence the activity and function of this compound within different subcellular locations.
Propiedades
IUPAC Name |
5-(4-fluoro-3-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBVWYIPEHATNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


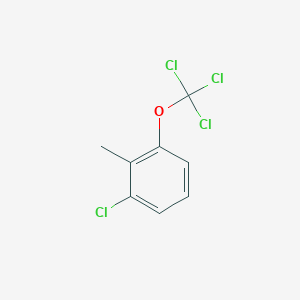
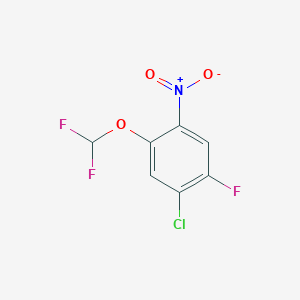
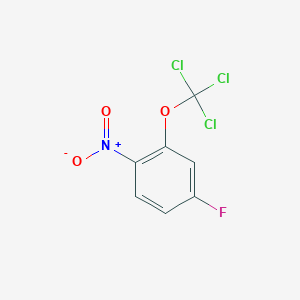

![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)
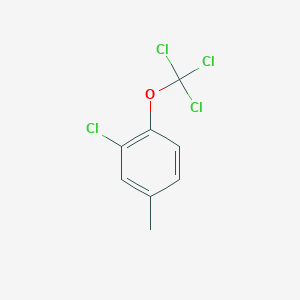
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)


![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

